2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE
Description
2-Methyl-4-(piperazine-1-carbonyl)quinoline is a quinoline derivative featuring a methyl group at the 2-position and a piperazine-1-carbonyl moiety at the 4-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, anti-inflammatory, and antimalarial activities . The piperazine ring, a nitrogen-containing heterocycle, is a common pharmacophoric element that enhances solubility, bioavailability, and target binding . Structural novelty is suggested, as databases like PubChem and ChemBl lack entries for closely related analogs .
Properties
IUPAC Name |
(2-methylquinolin-4-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-10-13(12-4-2-3-5-14(12)17-11)15(19)18-8-6-16-7-9-18/h2-5,10,16H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVGPJNXQYJZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE typically involves the reaction of 2-methylquinoline with piperazine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 2-methylquinoline and piperazine.
Catalyst: Commonly used catalysts include palladium or platinum-based catalysts.
Solvent: Ethanol or methanol.
Reaction Conditions: Elevated temperatures (around 80-100°C) and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-4-(PIPERAZINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituents at the 4-position of the quinoline core, impacting physicochemical and biological properties.
Key Observations :
- Piperazine vs.
- Carbonyl Linker : The piperazine-1-carbonyl group in the target compound may improve metabolic stability over direct piperazine attachment .
Antimicrobial Potential
- Benzimidazole derivatives (e.g., 2-Methyl-4-(benzimidazol-2-yl)quinoline) exhibit broad-spectrum antimicrobial activity, attributed to the planar benzimidazole moiety disrupting microbial DNA .
- Piperazine-containing quinolines (e.g., chloroquine) are potent antimalarials, but the target compound’s activity remains unexplored .
Anti-Inflammatory and Analgesic Effects
- 7-Chloro-4-(piperazin-1-yl)quinoline demonstrates significant anti-inflammatory activity by inhibiting nitric oxide synthase, a trait linked to the piperazine moiety’s electron-rich nature .
Stability and Reactivity
- Quinoline nucleus stability: The quinoline core is highly stable under electron impact, but substituents like piperazine-1-carbonyl may alter solubility and degradation pathways .
Biological Activity
2-Methyl-4-(piperazine-1-carbonyl)quinoline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and various biological activities supported by recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure includes a quinoline core substituted with a piperazine carbonyl group, which is hypothesized to contribute to its diverse biological effects.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the brain. Inhibition of AChE can enhance cholinergic transmission, potentially benefiting cognitive functions .
- Cellular Signaling Modulation : Research indicates that this compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis. Such interactions can affect cellular metabolism and gene expression.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains have been reported, showcasing its potential as an antibiotic agent:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest that the compound could serve as a lead for developing new antimicrobial therapies .
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cancer cell proliferation:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 3.5 |
| A549 (lung cancer) | 4.0 |
These findings highlight its promise as a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective properties .
- Antituberculosis Activity : A recent study reported its effectiveness against Mycobacterium tuberculosis strains, indicating potential use in treating multidrug-resistant tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
